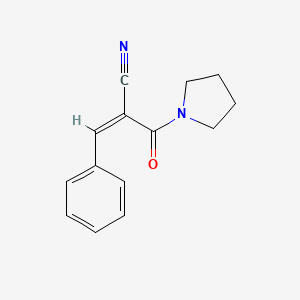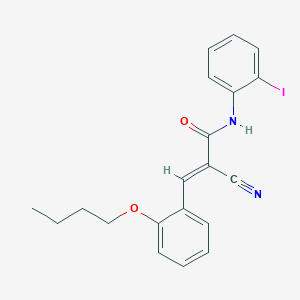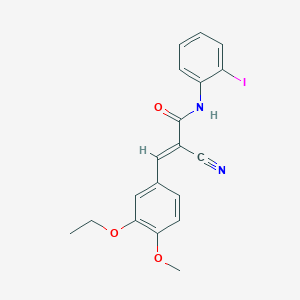
(E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide is a chemical compound that is widely used in scientific research due to its unique properties. This compound is also known as CEP-28122 and is a potent inhibitor of the tyrosine kinase EPHB4. The purpose of
Mechanism of Action
The mechanism of action of (E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide involves the inhibition of EPHB4 tyrosine kinase activity. This compound binds to the ATP-binding site of EPHB4 and prevents the phosphorylation of downstream signaling molecules. This leads to the inhibition of various cellular processes, including angiogenesis, tumor growth, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide have been extensively studied. This compound has been shown to inhibit angiogenesis and tumor growth in various animal models. Additionally, (E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has been shown to reduce inflammation and oxidative stress in various disease models. However, the exact biochemical and physiological effects of this compound are still being investigated.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide in lab experiments include its potent inhibitory activity against EPHB4, its well-documented synthesis method, and its ability to inhibit various cellular processes. However, the limitations of this compound include its potential toxicity and the need for further investigation into its biochemical and physiological effects.
Future Directions
The future directions for (E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide include further investigation into its biochemical and physiological effects, its potential use as a therapeutic agent, and its potential use as a tool in drug discovery. Additionally, the development of new and more efficient synthesis methods for this compound could lead to its wider use in scientific research.
Synthesis Methods
The synthesis of (E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide is a complex process that involves several steps. The first step involves the preparation of 3-chloro-4-ethoxy-5-methoxyaniline, which is then subjected to a series of reactions to obtain the final product. The synthesis method of this compound is well-documented in scientific literature, and it is widely used in research laboratories.
Scientific Research Applications
(E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has been extensively used in scientific research due to its unique properties. This compound is a potent inhibitor of the tyrosine kinase EPHB4, which is involved in various cellular processes, including angiogenesis and tumor growth. Therefore, (E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has been used to study the role of EPHB4 in various diseases, including cancer, inflammation, and cardiovascular diseases.
properties
IUPAC Name |
(E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClIN2O3/c1-3-26-18-14(20)9-12(10-17(18)25-2)8-13(11-22)19(24)23-16-7-5-4-6-15(16)21/h4-10H,3H2,1-2H3,(H,23,24)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHDKZGZPNKFGI-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=C(C#N)C(=O)NC2=CC=CC=C2I)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Cl)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClIN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-chloro-4-ethoxy-5-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466765.png)
![(Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7466772.png)
![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide](/img/structure/B7466780.png)


![(Z)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B7466794.png)
![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466795.png)
![[2-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]amino]-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7466805.png)
![4-[[2-[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid](/img/structure/B7466835.png)
![(E)-2-cyano-N-(2-iodophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B7466837.png)

![(2E)-2-[(3-methylthiophen-2-yl)methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B7466840.png)

![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466851.png)